(4,4-Difluoropiperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
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Overview
Description
The compound (4,4-Difluoropiperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is an intriguing molecule with potential applications in various fields such as chemistry, biology, and medicine. Its structure combines elements from piperidine and pyridine rings, along with a unique tetrahydrothiophene group, making it a versatile candidate for scientific exploration and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoropiperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone typically involves a multi-step process:
Step 1 Synthesis of 6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl chloride: – This intermediate can be prepared by reacting 3-hydroxypyridine with tetrahydrothiophene under basic conditions to form the ether linkage, followed by chlorination.
Step 2 Preparation of (4,4-Difluoropiperidin-1-yl)methanone: – This is achieved by introducing the difluoropiperidine moiety into a ketone framework.
Step 3 Coupling Reaction: – The two intermediates are then coupled under suitable conditions, such as using a palladium-catalyzed coupling reaction, to obtain the target compound.
Industrial Production Methods
For industrial-scale production, optimizations such as continuous flow chemistry and the use of highly efficient catalysts can be employed. This ensures higher yields and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: – The compound may undergo oxidation at the tetrahydrothiophene group, forming a sulfone derivative.
Reduction: – The ketone group can be reduced to a hydroxyl group, yielding an alcohol.
Substitution: – The fluorine atoms on the piperidine ring may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reactions: : Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products from these reactions include sulfone derivatives from oxidation, alcohols from reduction, and various substituted compounds from nucleophilic substitutions.
Scientific Research Applications
Chemistry
In organic synthesis, it can be used as a building block for designing more complex molecules due to its functional groups.
Biology
The compound's structural framework can be explored for binding with biological targets, such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
Industry
Its unique chemical properties can be utilized in the development of materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The compound's effects are exerted through its interactions with molecular targets. These targets could include enzymes where it may act as an inhibitor or activator, depending on the structural modifications. The pathways involved typically rely on the binding affinity of the compound to these targets, influencing their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
(4,4-Difluoropiperidin-1-yl)(4-fluorophenyl)methanone
(4,4-Difluoropiperidin-1-yl)(3-(trifluoromethyl)pyridin-2-yl)methanone
Uniqueness
The presence of the tetrahydrothiophene group sets (4,4-Difluoropiperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone apart from similar compounds. This group can confer unique properties such as increased lipophilicity, potential sulfur interactions, and distinct pharmacokinetic profiles.
Properties
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O2S/c16-15(17)4-6-19(7-5-15)14(20)11-1-2-13(18-9-11)21-12-3-8-22-10-12/h1-2,9,12H,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCKDAZXXZOODX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)N3CCC(CC3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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